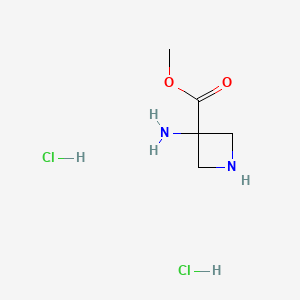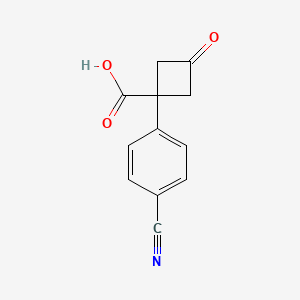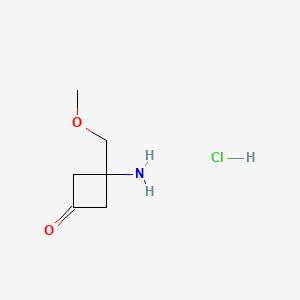
methyl 3-aminoazetidine-3-carboxylate dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-aminoazetidine-3-carboxylate dihydrochloride is a chemical compound with the molecular formula C5H11Cl2N2O2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-aminoazetidine-3-carboxylate dihydrochloride typically involves the reaction of azetidine derivatives with appropriate reagents. One common method involves the treatment of N-isopropyl-α-chloro imine with lithium diisopropylamide in tetrahydrofuran at 0°C to yield a lithiated intermediate. This intermediate undergoes aldol condensation with arylaldehyde to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反应分析
Types of Reactions
Methyl 3-aminoazetidine-3-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
科学研究应用
Methyl 3-aminoazetidine-3-carboxylate dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of methyl 3-aminoazetidine-3-carboxylate dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The exact pathways and targets are still under investigation, but it is believed to modulate biological processes through its structural features and reactivity.
相似化合物的比较
Similar Compounds
- Methyl 3-aminoazetidine-3-carboxylate hydrochloride
- Azetidine-2-carboxylic acid derivatives
- N-substituted azetidines
Uniqueness
Methyl 3-aminoazetidine-3-carboxylate dihydrochloride is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
属性
IUPAC Name |
methyl 3-aminoazetidine-3-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.2ClH/c1-9-4(8)5(6)2-7-3-5;;/h7H,2-3,6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWQWLFPQBQLQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CNC1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-benzyl-8-oxa-1-azaspiro[4.5]decane](/img/structure/B6606507.png)
![tert-butylN-[1-(1,2-dihydroxyethyl)cyclobutyl]carbamate](/img/structure/B6606509.png)
![6-methanesulfonylthieno[3,2-b]pyridine-2-carboxylicacid](/img/structure/B6606522.png)
![3-[4-(aminomethyl)phenyl]imidazolidine-2,4-dione hydrochloride](/img/structure/B6606527.png)

![3-[4-(bromomethyl)phenyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrobromide](/img/structure/B6606536.png)
![2-methyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B6606540.png)



![4-{7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl}morpholine](/img/structure/B6606562.png)



